![molecular formula C6H11Cl2N3O2 B2408774 (2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride CAS No. 2418594-06-4](/img/structure/B2408774.png)
(2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride
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Description
(2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid; dihydrochloride, also known as D-AP4, is a synthetic analog of L-AP4, a selective agonist for metabotropic glutamate receptor subtype 4 (mGluR4). D-AP4 has been widely used in scientific research to investigate the physiological and biochemical effects of mGluR4 activation.
Scientific Research Applications
Crystal Structure Analysis : Kumarasinghe, Hruby, and Nichol (2009) synthesized derivatives of the pyrazole compound and performed X-ray analysis to determine their structures. These compounds exhibited extensive hydrogen bonding, with one forming an unsolvated structure and the other crystallizing as a mixed solvate, indicating potential applications in structural chemistry (Kumarasinghe, Hruby, & Nichol, 2009).
Polymer Modification and Biological Activity : Aly and El-Mohdy (2015) modified radiation-induced hydrogels with various amine compounds, including derivatives similar to the compound . The modified polymers showed increased swelling and thermal stability, and displayed promising antibacterial and antifungal activities, suggesting their potential in medical applications (Aly & El-Mohdy, 2015).
Cancer Treatment Research : An invention described by ロバート ヘンリー,ジェームズ (2006) involved compounds related to the pyrazole derivative for inhibiting Aurora A, a protein involved in cancer progression. This indicates a potential application in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Synthetic Chemistry : Smyth, Matthews, Horton, Hursthouse, and Collins (2007) explored reactions involving similar pyrazole compounds. Their findings on tautomeric forms and the sensitivity of cyclization outcomes to reaction conditions suggest applications in synthetic chemistry for creating diverse molecular structures (Smyth et al., 2007).
Antimicrobial Properties : Mishriky et al. (2001) synthesized compounds containing pyrazole and evaluated their antimicrobial properties. The study of these compounds contributes to the development of new antimicrobial agents (Mishriky et al., 2001).
properties
IUPAC Name |
(2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-9-3-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTQKDWDNZJAND-XRIGFGBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CC(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NN1)C[C@@H](C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride |
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